N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Description
N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3S2 and its molecular weight is 498.01. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Rhodanine-3-acetic acid-based amides, esters, and derivatives, which share structural similarities with the target compound, have been synthesized and evaluated for their potential antimicrobial properties. These compounds have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects. This suggests potential for the development of new antimicrobial agents based on similar structural frameworks (Krátký, Vinšová, & Stolaříková, 2017). Furthermore, other studies have synthesized and evaluated derivatives for antibacterial activity against gram-positive and gram-negative bacteria, highlighting the broad antimicrobial potential of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Anti-inflammatory Applications
Derivatives based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their anti-inflammatory properties. One specific derivative significantly inhibited inducible nitric oxide synthase (iNOS) activity and production of prostaglandin E(2), suggesting a strong potential for the treatment of inflammatory diseases. This compound showed superior efficacy compared to the commercial anti-inflammatory drug indomethacin, indicating promising applications in developing new anti-inflammatory therapies (Ma et al., 2011).
Synthetic Applications and Structure-Activity Relationships
The synthesis of various thiazolidinone and acetidinone derivatives has been explored, demonstrating the chemical versatility of compounds with thiazolidinone cores. These studies provide insights into the structure-activity relationships and the antimicrobial activity of these derivatives, offering a foundation for the development of novel compounds with enhanced biological activities (Mistry, Desai, & Intwala, 2009). Additionally, the crystal structure of related compounds has been analyzed, revealing details about molecular interactions and providing a basis for future design and synthesis of new derivatives with specific biological activities (Saravanan et al., 2016).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c25-16-10-4-5-11-17(16)26-19(29)13-27-18-12-6-3-9-15(18)20(22(27)30)21-23(31)28(24(32)33-21)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,26,29)/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHBAYZPVMUEBP-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-20-6 |
Source
|
Record name | N-(2-CHLOROPHENYL)-2-[(3Z)-3-(3-CYCLOPENTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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